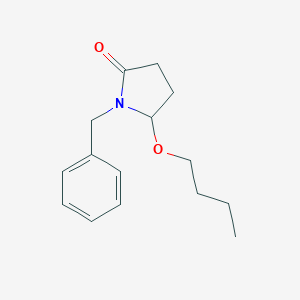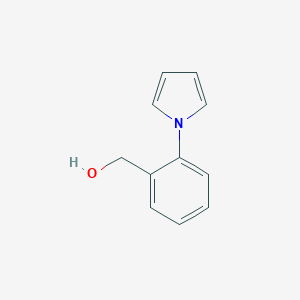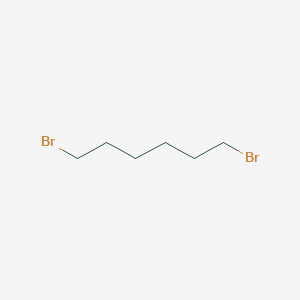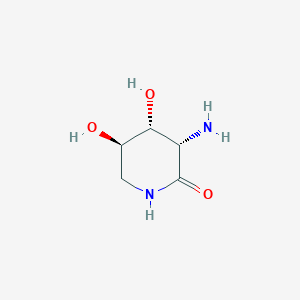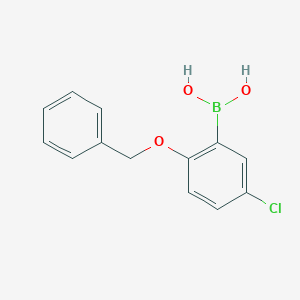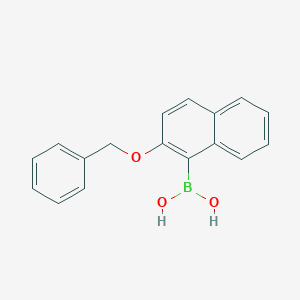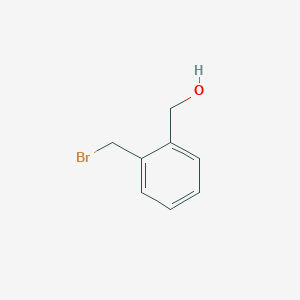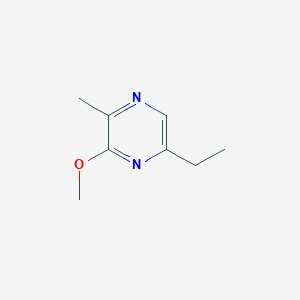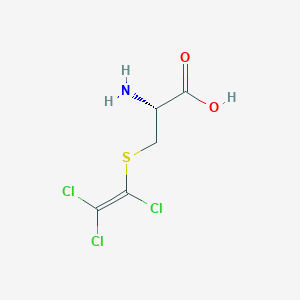
1-Hexène-3-one
Vue d'ensemble
Description
1-Hexen-3-one is an organic compound with the molecular formula C6H10OThis compound is characterized by a vinyl group attached to a ketone functional group, making it a versatile intermediate in organic synthesis .
Applications De Recherche Scientifique
1-Hexen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research has explored its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is utilized in the production of fragrances, flavors, and polymers
Mécanisme D'action
Target of Action
1-Hexen-3-one, also known as Propyl vinyl ketone or Vinyl propyl ketone , is a compound used in the manufacture of chemical compounds and laboratory chemicals . .
Biochemical Pathways
It’s worth noting that the compound could potentially interact with various biochemical processes due to its chemical structure .
Pharmacokinetics
It’s known that the introduction of deuterium (a stable heavy isotope of hydrogen) into drug molecules can affect their pharmacokinetic and metabolic profiles .
Action Environment
The action, efficacy, and stability of 1-Hexen-3-one can be influenced by various environmental factors. Furthermore, it’s important to handle the compound with personal protective equipment and avoid dust formation, breathing vapors, mist, or gas, and ensure adequate ventilation .
Méthodes De Préparation
1-Hexen-3-one can be synthesized through various methods. One common synthetic route involves the reaction of propyl magnesium bromide with acrolein, followed by hydrolysis. Another method includes the oxidation of 1-hexen-3-ol using oxidizing agents such as pyridinium chlorochromate . Industrial production often involves the catalytic dehydrogenation of 1-hexanol .
Analyse Des Réactions Chimiques
1-Hexen-3-one undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 1-hexenoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of 1-hexen-3-one with sodium borohydride yields 1-hexen-3-ol.
Addition: The compound can undergo Michael addition with nucleophiles such as thiols and amines.
Substitution: Halogenation reactions can occur at the vinyl group, leading to the formation of halogenated derivatives
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens like chlorine for substitution reactions. Major products formed include 1-hexenoic acid, 1-hexen-3-ol, and halogenated 1-hexen-3-one derivatives .
Comparaison Avec Des Composés Similaires
1-Hexen-3-one can be compared with other similar compounds such as 1-octen-3-one and 1-nonen-3-one. These compounds share the vinyl ketone structure but differ in the length of the carbon chain. The unique aspect of 1-Hexen-3-one is its balance between reactivity and stability, making it a valuable intermediate in organic synthesis .
Similar compounds include:
- 1-Octen-3-one
- 1-Nonen-3-one
- 1-Hexen-3-ol
- 1-Hexenoic acid .
Propriétés
IUPAC Name |
hex-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHNLKXLWOXOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075102 | |
| Record name | 1-Hexen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-60-3 | |
| Record name | 1-Hexen-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1629-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexen-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001629603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HEXEN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH9D98Z86N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Hexen-3-one is a volatile compound found naturally in various plants. For instance, it is a significant component in the scent of Acacia howittii phyllodes, comprising 8-21% of the volatile profile. []
A: Yes, 1-Hexen-3-one contributes to the aroma profile of several food items. It has been identified as an important odorant in Jinhua ham [], fresh sweet cream butter [], heated sweet cream butter [], American country ham [], and fresh raspberries [].
A: Yes, heating can significantly influence the perceived intensity of 1-Hexen-3-one. For instance, in raspberries, the "charm" value, a measure of odor potency, of 1-Hexen-3-one increased at least 5-fold upon heating. []
A: 1-Hexen-3-one contributes to the complex aroma profile of cured meats like Jinhua ham and American country ham. It is considered a major odorant in both products, arising from processes like lipid oxidation and amino acid degradation during the curing process. [, ]
A: Research suggests that while 1-Hexen-3-one alone can repel rodents, it plays a crucial role in attracting mammal pollinators when combined with 3-hexanone. This combination is found in the scent profile of the parasitic plant Cytinus visseri, demonstrating a complex interplay of attractant and repellent signals in plant-pollinator interactions. []
A: Several species of neotropical harvestmen utilize 1-Hexen-3-one as a component of their chemical defense mechanism. In species like Iporangaia pustulosa and Neosadocus maximus, it is a major constituent of their defensive secretions, alongside other compounds like 5-methyl-1-hexen-3-one and the novel dihydropyran 1-(6-butyl-3,4-dihydro-2H-pyran-2-yl)pentanone. []
A: Yes, 1-Hexen-3-one can undergo a hetero-Diels-Alder reaction to form dimers. This process has been observed in the scent gland exudate of certain gonyleptid harvestmen species, leading to the formation of pyranyl ketones. [] One such dimer, 1-(6-butyl-3,4-dihydro-2H-pyran-2-yl)pentanone, was identified in the secretions of harvestmen species like Iporangaia pustulosa. []
A: While 1-Hexen-3-one itself is not chirally active, its derivative, (S)-4-methyl-1-hexen-3-one, is. This chiral compound has been used in copolymerization studies with 4-methyl-1-penten-3-one to investigate the impact of chirality on polymer properties. [, ]
A: Incorporating (S)-4-methyl-1-hexen-3-one into copolymers with 4-methyl-1-penten-3-one results in significant changes in the copolymer's physical and chiroptical properties. For instance, isotactic copolymers exhibit enhanced ellipticity compared to a simple mixture of homopolymers, indicating the presence of chiral conformations. [] Furthermore, the intrinsic viscosity of these copolymers increases considerably with an increase in the content of (S)-4-methyl-1-hexen-3-one, suggesting changes in the polymer chain dimensions due to the chiral monomer. []
A: Yes, cytochrome P450 enzymes found in rat and human livers can metabolize 1-Hexen-3-one through epoxidation. [] Additionally, rat liver microsomes, particularly the P450 2C11 isoform, can further oxidize the 1-hexen-3-ol (a product of 1-hexene oxidation) to 1-hexen-3-one without epoxidizing the double bond. []
A: The enantioselectivity of 1-Hexen-3-one formation during the oxidation of 1-hexene by P450 enzymes is generally modest and varies depending on the specific P450 isoform involved and the substrate concentration. []
A: Yes, 1-Hexen-3-one can be synthesized through various methods. One approach involves the condensation of furfural with methyl propyl ketone in the presence of alkali, yielding 1-(2-furyl)-1-hexen-3-one as the major product. []
A: While specific structure-odor relationships for 1-Hexen-3-one are not extensively discussed in the provided research, its structure, characterized by an α,β-unsaturated ketone moiety, is known to contribute to its pungent, green, and floral aroma. [, , , ]
A: While not extensively detailed in the provided research, a study mentions the photodimerization of 1-(4-chlorophenyl)-1-hexen-3-one. [] This suggests that 1-Hexen-3-one, with its α,β-unsaturated ketone structure, could potentially undergo photodimerization under appropriate conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


